2-bromo-5-chloro-1H-imidazole 2-bromo-5-chloro-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991811
InChI: InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7)
SMILES:
Molecular Formula: C3H2BrClN2
Molecular Weight: 181.42 g/mol

2-bromo-5-chloro-1H-imidazole

CAS No.:

Cat. No.: VC15991811

Molecular Formula: C3H2BrClN2

Molecular Weight: 181.42 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-5-chloro-1H-imidazole -

Specification

Molecular Formula C3H2BrClN2
Molecular Weight 181.42 g/mol
IUPAC Name 2-bromo-5-chloro-1H-imidazole
Standard InChI InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7)
Standard InChI Key XPOBLHHOXREWDD-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=N1)Br)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Bromo-5-chloro-1H-imidazole (molecular formula: C₃H₂BrClN₂) features a planar imidazole ring with bromine and chlorine atoms at the 2- and 5-positions, respectively. The nitrogen atoms at positions 1 and 3 contribute to the compound’s aromaticity and basicity. Halogen substituents enhance electrophilicity, making the compound reactive toward nucleophilic attack.

Table 1: Comparative Physicochemical Properties of Halogenated Imidazoles

CompoundMolecular Weight (g/mol)Density (g/cm³)Melting Point (°C)Boiling Point (°C)
2-Bromo-1H-imidazole 146.971.9197–202273.1
4-Bromo-5-chloro-1H-imidazole191.42---
2-Bromo-6-chloro-1H-benzo[d]imidazole 231.48---

The electron-withdrawing effects of bromine and chlorine increase the compound’s stability and influence its solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Optimization

Halogenation Strategies

The synthesis of 2-bromo-5-chloro-1H-imidazole likely involves sequential halogenation of the imidazole ring. A plausible route, inferred from analogous compounds , includes:

  • Bromination: Treatment of 5-chloro-1H-imidazole with N-bromosuccinimide (NBS) in DMF at 0–25°C.

  • Purification: Recrystallization using methanol or ethanol to isolate the product .

Table 2: Reaction Conditions for Bromination of Imidazole Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Yield (%)
1,4,5-TrimethylimidazoleBr₂Acetic Acid2578
m-Methoxybenzoic Acid NBSCH₂Cl₂0–2585

Key variables affecting yield include solvent polarity, stoichiometry of brominating agents, and reaction time . For instance, using DMF as a solvent minimizes side reactions during bromination.

Physicochemical and Spectroscopic Data

Thermal Stability

While direct data for 2-bromo-5-chloro-1H-imidazole is unavailable, related compounds exhibit melting points between 197–202°C and thermal decomposition temperatures exceeding 250°C. The presence of halogens likely elevates thermal stability compared to non-halogenated imidazoles.

Spectroscopic Profiles

  • NMR: Expected signals include a singlet for H-4 (δ 7.2–7.5 ppm) and absence of aromatic protons at positions 2 and 5 due to halogen substitution.

  • Mass Spectrometry: Molecular ion peaks at m/z 191 (M⁺) and fragment ions corresponding to loss of Br (Δ m/z 79) .

CompoundTargetIC₅₀/EC₅₀Application
2-Bromo-1,4,5-trimethyl-1H-imidazolePI3K/Akt12 µMBreast cancer
4-Bromo-5-chloro-1H-imidazoleDNA gyrase8 µg/mLAntibacterial

Industrial and Material Science Applications

Catalysis

Halogenated imidazoles serve as ligands in palladium-catalyzed cross-coupling reactions. For instance, 2-bromo-6-chloro-1H-benzo[d]imidazole enhances Suzuki-Miyaura coupling yields (up to 92%) .

Polymer Synthesis

The electron-deficient imidazole ring participates in coordination polymerization. Copolymers incorporating bromo-chloro imidazoles exhibit improved thermal stability (Tₘ: 280°C).

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